molecular formula C11H23O3Si B14007652 1,1,2-Trimethoxyoctylsilicon

1,1,2-Trimethoxyoctylsilicon

Cat. No.: B14007652
M. Wt: 231.38 g/mol
InChI Key: LBLBQOOCIZETES-UHFFFAOYSA-N
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Description

1,1,2-Trimethoxyoctylsilicon is an organosilicon compound with the chemical formula C11H26O3Si. It is a clear, colorless liquid that is used in various industrial applications, particularly as a coupling agent and surface modifier. The compound is known for its ability to enhance the hydrophobicity and adhesion properties of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Trimethoxyoctylsilicon can be synthesized through the reaction of octyltrichlorosilane with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the octyltrichlorosilane is slowly added to methanol, and the mixture is heated to promote the formation of the trimethoxyoctylsilicon compound. The reaction can be represented as follows:

[ \text{C8H17SiCl3} + 3 \text{CH3OH} \rightarrow \text{C8H17Si(OCH3)3} + 3 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trimethoxyoctylsilicon undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are essential for its application as a coupling agent and surface modifier.

  • Hydrolysis: : In the presence of water, this compound hydrolyzes to form silanols and methanol. The hydrolysis reaction can be catalyzed by acids or bases.

    [ \text{C8H17Si(OCH3)3} + 3 \text{H2O} \rightarrow \text{C8H17Si(OH)3} + 3 \text{CH3OH} ]

  • Condensation: : The silanols formed from hydrolysis can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.

    [ 2 \text{C8H17Si(OH)3} \rightarrow \text{C8H17Si-O-SiC8H17} + 3 \text{H2O} ]

Common Reagents and Conditions

Common reagents used in the reactions of this compound include water, acids, bases, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound include silanols, methanol, and polymeric siloxanes. These products are crucial for its applications in surface modification and coupling.

Scientific Research Applications

1,1,2-Trimethoxyoctylsilicon has a wide range of scientific research applications, including:

    Chemistry: It is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also used in the synthesis of various organosilicon compounds.

    Biology: The compound is used in the modification of biomaterials to improve their biocompatibility and functionality.

    Medicine: It is explored for its potential use in drug delivery systems and medical device coatings.

    Industry: this compound is used in the production of coatings, adhesives, and sealants to improve their performance and durability.

Mechanism of Action

The mechanism of action of 1,1,2-Trimethoxyoctylsilicon involves its ability to form strong covalent bonds with both organic and inorganic substrates. The compound’s methoxy groups hydrolyze to form silanols, which can then condense to form siloxane bonds. These bonds enhance the adhesion and hydrophobic properties of the materials to which the compound is applied.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxysilane: An organosilicon compound with the formula HSi(OCH3)3.

    Triethoxysilane: An organosilicon compound with the formula HSi(OC2H5)3.

Uniqueness

1,1,2-Trimethoxyoctylsilicon is unique due to its long octyl chain, which imparts hydrophobic properties and enhances the compound’s ability to modify surfaces. This makes it particularly useful in applications where water repellency and strong adhesion are required.

Properties

Molecular Formula

C11H23O3Si

Molecular Weight

231.38 g/mol

InChI

InChI=1S/C11H23O3Si/c1-5-6-7-8-9-10(12-2)11(15,13-3)14-4/h10H,5-9H2,1-4H3

InChI Key

LBLBQOOCIZETES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(OC)(OC)[Si])OC

Origin of Product

United States

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